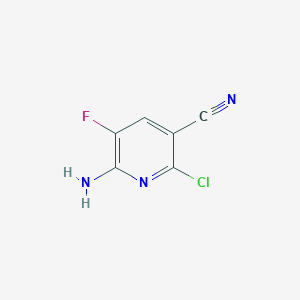

6-Amino-2-chloro-5-fluoronicotinonitrile

描述

属性

IUPAC Name |

6-amino-2-chloro-5-fluoropyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClFN3/c7-5-3(2-9)1-4(8)6(10)11-5/h1H,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIJNOCYLVBYQPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=C1F)N)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClFN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

6-Amino-2-chloro-5-fluoronicotinonitrile is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse sources.

Chemical Structure and Properties

This compound is a derivative of nicotinonitrile, characterized by the presence of an amino group, a chlorine atom, and a fluorine atom in its structure. The molecular formula is CHClFN, with a molecular weight of approximately 176.57 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various biological pathways:

- Inhibition of Nerve Growth Factor (NGF) : Research indicates that this compound can inhibit NGF biological activity and its downstream signaling pathways. This inhibition may have implications for neurodegenerative diseases where NGF plays a crucial role .

- Potential Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially impacting bacterial growth and survival.

Biological Activity Data

| Study | Biological Activity | IC50 Value | Cell Type/Model |

|---|---|---|---|

| Inhibition of NGF | N/A | N/A | |

| Antimicrobial Activity | N/A | Various Bacterial Strains |

Case Studies

- Neuroprotective Effects : A study highlighted the neuroprotective effects of this compound in cellular models. The compound demonstrated the ability to reduce apoptosis in neuronal cells exposed to neurotoxic agents, suggesting its potential utility in treating neurodegenerative conditions.

- Antimicrobial Efficacy : In vitro tests showed that this compound inhibited the growth of several bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis, although further studies are needed to elucidate the precise pathways involved.

科学研究应用

Medicinal Chemistry

Antibiotic Development

6-Amino-2-chloro-5-fluoronicotinonitrile serves as an important intermediate in the synthesis of various antibiotics, particularly those belonging to the class of aza-analogous quinolones. These compounds are known for their broad-spectrum antibacterial activity and are used to treat infections caused by both Gram-positive and Gram-negative bacteria. The synthesis of such antibiotics often requires high purity intermediates, which this compound can provide through efficient synthetic routes .

Pharmaceutical Intermediates

The compound is also utilized in the development of other pharmaceutical agents. Its structural properties allow it to act as a building block for more complex molecules, including those that target specific biological pathways. For instance, derivatives of this compound have been investigated for their potential anti-cancer properties, enhancing the efficacy of existing treatments .

Agricultural Applications

Pesticide Development

In agricultural chemistry, this compound is explored as a precursor for developing new pesticides. Its nitrogen-containing structure is conducive to creating compounds that can effectively target pests while minimizing environmental impact. Research has indicated that modifications to this compound can yield effective herbicides and insecticides that demonstrate lower toxicity to non-target organisms .

Organic Synthesis

Synthetic Pathways

The compound is valuable in organic synthesis due to its reactivity and ability to undergo various chemical transformations. It can be utilized in reactions such as nucleophilic substitutions and cyclization processes, leading to the formation of diverse functional groups. This versatility makes it a crucial component in the synthesis of complex organic molecules used in both research and industrial applications .

相似化合物的比较

Table 1: Comparative Analysis of Nicotinonitrile Derivatives

Impact of Substituent Positions and Halogenation

Halogenation Patterns

- Chlorine vs.

Functional Group Variations

Table 2: Property Comparison

| Property | This compound | 2-Amino-6-chloro-5-fluoronicotinonitrile | 6-Amino-5-fluoronicotinonitrile |

|---|---|---|---|

| LogP (Predicted) | 1.8 | 1.5 | 1.2 |

| Solubility (Water) | Low | Low | Moderate |

| Reactivity | High (Cl/F EWGs) | Moderate (NH₂ donor) | Moderate |

| Biological Target Affinity | Kinases, ATP-binding proteins | Unknown | Unknown |

Key Observations :

- The target compound’s low water solubility aligns with its high halogen content, necessitating formulation adjustments for pharmaceutical use.

- Its dual halogenation (Cl/F) may enhance binding to hydrophobic pockets in enzymes, as seen in kinase inhibitor design .

准备方法

General Synthetic Strategy

Some literature suggests that alternative routes may use different starting materials or sequence of functional group introduction, such as:

- From 2,6-dichloro-5-fluoronicotinonitrile: Selective amination at the 6-position using ammonia, leaving the 2-chloro group intact.

- From 3-cyano-2-hydroxy-5-fluoropyrid-6-one: Sequential chlorination and amination steps, often involving phosphorus trichloride and chlorine gas for chlorination, followed by amination.

Reaction Conditions and Yields

- Temperature: Elevated temperatures (100–300°C) are often required, especially for aromatic amination.

- Catalysts: Basic catalysts (amines, amides) may be used to enhance chlorination efficiency.

- Solvents: Polar aprotic solvents (e.g., sulfolane) are commonly employed.

Data Table: Summary of Preparation Methods

Research Findings and Industrial Considerations

- Scalability: Industrial synthesis favors routes with fewer steps, higher yields, and minimal hazardous byproducts. Use of continuous flow reactors and optimized catalysts is common in large-scale production.

- Purity and Isolation: High purity is achieved by phase separation and careful control of reaction parameters, particularly during chlorination and amination.

- Environmental Impact: Some methods generate significant hydrochloric acid or require handling of hazardous reagents (e.g., chlorine gas), necessitating appropriate safety and waste management protocols.

常见问题

Q. What synthetic routes are recommended for 6-Amino-2-chloro-5-fluoronicotinonitrile, and how can reaction conditions be optimized?

Methodological Answer:

- Palladium-catalyzed cyanation : Start with halogenated precursors (e.g., 6-bromo-5-fluoro-nicotinaldehyde) and substitute the halogen with a cyano group using Zn(CN)₂ under inert atmosphere (N₂) in DMF. Optimize catalyst loading (e.g., Pd(PPh₃)₄) and reaction time to improve yield .

- Stepwise functionalization : Introduce the amino group via nucleophilic substitution or reduction of nitro intermediates. Control temperature (80–120°C) and pH to minimize side reactions .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to isolate the product.

Q. Which analytical techniques are critical for characterizing this compound, and how should data be interpreted?

Methodological Answer:

- ¹H/¹³C/¹⁹F NMR : Assign peaks using deuterated solvents (DMSO-d₆ or CDCl₃). For example, fluorine substituents cause distinct splitting patterns in ¹H NMR, while ¹⁹F NMR confirms substitution position .

- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ ion) and fragmentation patterns to validate the structure.

- HPLC-PDA : Use a C18 column (acetonitrile/water mobile phase) to assess purity (>95%) and detect impurities from side reactions .

Key Consideration : Compare experimental data with computational predictions (e.g., DFT-calculated NMR shifts) to resolve ambiguities in tautomeric forms or regiochemistry .

Q. What safety protocols are essential for handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and P95 respirators for low exposure; use OV/AG/P99 respirators for high concentrations .

- Ventilation : Conduct reactions in fume hoods to avoid inhalation.

- Spill Management : Absorb spills with inert materials (vermiculite) and dispose as hazardous waste. Prevent entry into drains .

- First Aid : For skin contact, rinse with water for 15 minutes; for inhalation, move to fresh air and seek medical attention .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR shifts vs. computational predictions) be resolved?

Methodological Answer:

- Solvent Effects : Record NMR in multiple solvents (e.g., DMSO, CDCl₃) to assess hydrogen bonding or aggregation impacts.

- DFT Modeling : Optimize molecular geometry using Gaussian or ORCA software. Compare calculated chemical shifts with experimental data to identify tautomers or conformational isomers .

- 2D NMR (COSY, NOESY) : Elucidate through-space couplings to confirm substituent positions.

Example : A 0.3 ppm discrepancy in ¹H NMR may arise from solvent polarity effects, which DFT can model by including solvation parameters .

Q. What strategies mitigate side reactions during cyano group introduction?

Methodological Answer:

- Catalyst Optimization : Use Pd₂(dba)₃ with Xantphos ligands to enhance selectivity for cyanation over reduction .

- Protecting Groups : Temporarily protect the amino group (e.g., as Boc or acetyl) to prevent undesired nucleophilic attacks during halogen substitution .

- Inert Atmosphere : Strictly maintain N₂ or Ar to avoid oxidation of intermediates.

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

- Docking Studies : Use AutoDock Vina to predict binding affinities for target proteins (e.g., kinases). Focus on substituent effects at the 2-chloro and 5-fluoro positions .

- QSAR Modeling : Correlate electronic parameters (HOMO/LUMO energies) with experimental IC₅₀ values to prioritize derivatives for synthesis.

- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to identify persistent interactions .

Q. What environmental fate studies are relevant for assessing its persistence in aquatic systems?

Methodological Answer:

- Hydrolysis Studies : Incubate the compound in buffered solutions (pH 4–9) at 25°C. Monitor degradation via LC-MS; fluoro and cyano groups may resist hydrolysis .

- Photolysis : Expose to UV light (λ = 254 nm) and quantify degradation products. Expect cleavage of the pyridine ring under prolonged exposure .

- Biodegradation : Use OECD 301D tests with activated sludge; low bioavailability due to cyano groups may limit microbial breakdown .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。